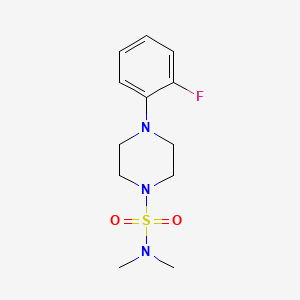

4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

Description

4-(2-Fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group at the 4-position and a dimethylsulfonamide moiety. Additionally, stability studies on related compounds indicate that the 2-fluorophenyl substituent may influence metabolic degradation in simulated gastric fluid, highlighting the importance of structural modifications for drug development .

Properties

IUPAC Name |

4-(2-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPZCERTBDAKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution Reactions:

Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted piperazine with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide has a wide range of applications in scientific research, including:

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human equilibrative nucleoside transporters, it binds to the transporter proteins and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . In the case of monoamine oxidase B inhibition, the compound binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Stability :

- The 2-fluorophenyl group in the target compound is associated with instability in acidic environments (e.g., simulated gastric fluid) compared to analogs with 4-methoxyphenyl or 4-methylphenyl groups .

- Methoxy and methyl substituents (e.g., CAS 400086-07-9) may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

The acetamide linkage in CAS 897618-28-9 may enhance solubility, which could improve bioavailability compared to sulfonamide-based analogs .

Bulky groups like the sulfonylethyl chain in CAS 897618-28-9 may reduce membrane permeability despite increasing lipophilicity .

Biological Activity

The compound 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound features a piperazine ring substituted with a fluorophenyl group and a sulfonamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit notable anticancer properties. A study focusing on structural modifications of piperazine showed that compounds with similar structures could inhibit cancer cell proliferation effectively. For instance, compounds containing piperazine moieties demonstrated significant activity against various cancer cell lines such as K562 (leukemia) and T47D (breast cancer) with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | T47D | TBD | Doxorubicin: 0.33 |

| Compound X | K562 | 1.42 | Doxorubicin: 0.33 |

| Compound Y | PC3 | TBD | Doxorubicin: TBD |

The mechanism by which this compound exerts its effects involves the inhibition of key cellular pathways associated with tumor growth and survival. Studies have suggested that this compound may induce cell cycle arrest and apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Inhibition of Nucleoside Transporters

Another significant aspect of its biological activity is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). The compound has been shown to selectively inhibit ENT2 over ENT1, which is crucial for regulating adenosine levels in the tumor microenvironment . This selectivity may enhance its therapeutic profile by minimizing off-target effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine structure and substituents on the phenyl ring significantly impact the biological activity. For instance, the introduction of halogens or varying alkyl groups can enhance potency against specific targets or alter selectivity profiles .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution on phenyl ring | Increased potency against cancer cell lines |

| Alkyl group variations on piperazine | Alters selectivity towards ENTs |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings. For example, one study demonstrated that derivatives similar to this compound could effectively inhibit colony formation in prostate cancer cells, suggesting a strong potential for development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A key step is the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions. For example:

- Step 1 : React 1-(2-fluorophenyl)piperazine with dimethylamine in the presence of a coupling agent (e.g., DCC) to form the N,N-dimethylated intermediate.

- Step 2 : Sulfonylation using a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base .

- Purification : Column chromatography (silica gel, methanol/DCM gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine integration. For example, coupling constants (JF-H ≈ 2.6 Hz) in ¹H NMR indicate intramolecular C-F···H-C interactions .

- X-ray Crystallography : Resolves crystal packing and validates molecular geometry. Use SHELXL for refinement and ORTEP-3 for visualization .

- HRMS : Confirms molecular weight (e.g., calculated for C₁₂H₁₆FN₃O₂S: 309.09 g/mol) .

Advanced Research Questions

Q. How can intramolecular C-F···H-C interactions influence the compound’s conformational stability?

Computational methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model these weak hydrogen bonds. Key steps:

- Geometry Optimization : Compare energy minima of conformers with F proximal to H5 vs. H3 .

- NMR Chemical Shift Prediction : Compare experimental ¹³C shifts (e.g., δC5 ≈ 115 ppm) with calculated values to validate intramolecular interactions .

- HOESY Experiments : Detect spatial proximity between F and specific protons in solution .

Q. How should researchers address contradictions in crystallographic data during refinement?

- Validation Tools : Use PLATON (ADDSYM) to check missed symmetry and SHELXL (TWIN/BASF commands) for twinning corrections .

- Discrepancy Analysis : Compare Rint values across datasets; outliers >5% suggest improper space group selection .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (e.g., S, F) to reduce R-factors .

Q. What strategies optimize reaction yields when electron-withdrawing groups (e.g., -F) hinder sulfonylation?

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides .

- Solvent Optimization : Replace DCM with THF for better solubility of intermediates.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

Methodological Considerations

Q. How to evaluate the compound’s biological activity against dopamine receptors?

- In Vitro Binding Assays : Use [³H]spiperone in competition assays with HEK-293 cells expressing D2/D3 receptors. Calculate IC₅₀ values via nonlinear regression .

- Molecular Docking : AutoDock Vina with receptor PDB ID 3PBL to predict binding modes of the fluorophenyl group in hydrophobic pockets .

Q. What analytical workflows resolve batch-to-batch purity inconsistencies?

- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/0.1% TFA gradient (5→95% over 20 min). Monitor λ = 254 nm .

- TGA/DSC : Check thermal decomposition profiles; sharp endothermic peaks (e.g., ~204°C) indicate crystalline purity .

Contradiction Analysis

Q. Conflicting reports on fluorine’s hydrogen-bonding capability: How to reconcile experimental vs. computational findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.